1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride
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Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also contains a piperazine ring with a methoxyethyl group attached to a chlorophenyl group .
Scientific Research Applications
N-Dealkylation and Arylpiperazine Derivatives
Arylpiperazine derivatives, including molecules with structural similarities to the queried compound, are primarily studied for their pharmacological applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, often involving CYP3A4-dependent N-dealkylation, leading to a variety of metabolites with significant physiological effects. Such studies underscore the importance of understanding the metabolic pathways and pharmacological implications of arylpiperazine derivatives (Caccia, 2007).
Pro-cognitive Effects and Dopamine Receptors
Research into compounds structurally related to the queried molecule also explores their interaction with dopamine receptors, suggesting a role in enhancing cognitive functions. This includes investigating the pro-cognitive effects of peptides mediated by dopamine receptors, which might be relevant for the development of drugs affecting the renin-angiotensin system (RAS) and offering insights into clinically relevant drug interactions (Braszko, 2010).
Dipeptidyl Peptidase IV Inhibitors
The therapeutic potential of piperazine derivatives extends to the treatment of type 2 diabetes mellitus through the inhibition of Dipeptidyl Peptidase IV (DPP IV). Research in this area focuses on identifying inhibitors that can manage glucose levels by modulating the activity of incretin hormones, demonstrating the versatility of piperazine scaffolds in drug development (Mendieta, Tarragó, & Giralt, 2011).
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives are widely recognized for their therapeutic applications across various domains, including antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of substituents on the piperazine nucleus significantly influences the medicinal potential of these molecules, highlighting the importance of structural modifications in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine derivatives have also shown promise in developing anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. The structural motif of piperazine is crucial for designing potent anti-TB molecules, with several compounds demonstrating activity against multidrug-resistant and extremely drug-resistant strains of TB. This research underscores the potential of piperazine derivatives in addressing global health challenges like tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that the study and application of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride” and similar compounds could be a promising area of research.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]ethyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2F3N3O.ClH/c20-16-3-1-14(2-4-16)13-28-10-9-26-5-7-27(8-6-26)18-17(21)11-15(12-25-18)19(22,23)24;/h1-4,11-12H,5-10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNXTIRXUUIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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